N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]naphthalene-1-carboxamide
Overview
Description
N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]naphthalene-1-carboxamide is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a double bond between a carbon and a nitrogen atom, typically formed by the condensation of an amine with an aldehyde or ketone. This particular compound features a naphthalene ring system, which is known for its stability and aromatic properties, making it a valuable scaffold in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]naphthalene-1-carboxamide typically involves the condensation reaction between 3-bromo-4-hydroxybenzaldehyde and naphthalene-1-carboxamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as hydroxide, cyanide, or amines in the presence of a suitable solvent like ethanol or water.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Substituted derivatives where the bromine atom is replaced by the nucleophile.
Scientific Research Applications
N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]naphthalene-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound has been investigated for its potential as an enzyme inhibitor. Schiff bases are known to interact with various enzymes, and this compound may exhibit inhibitory activity against specific enzymes, making it a candidate for drug development.
Medicine: The compound’s potential as an antimicrobial and anticancer agent has been explored. Its ability to form stable complexes with metal ions can enhance its biological activity and selectivity.
Industry: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its stable aromatic structure and potential for functionalization.
Mechanism of Action
The mechanism of action of N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]naphthalene-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The Schiff base moiety can form covalent or non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the aromatic naphthalene ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
N’-(3-bromo-4-hydroxybenzylidene)-1-naphthohydrazide: This compound is structurally similar but contains a hydrazide group instead of a carboxamide group.
N’-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Another Schiff base with a different aromatic substituent.
N’-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: A Schiff base with methoxy substituents on the aromatic ring.
Uniqueness
N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]naphthalene-1-carboxamide is unique due to its specific combination of a bromine-substituted phenyl ring and a naphthalene carboxamide moiety. This combination imparts distinct chemical and biological properties, such as enhanced stability, potential for diverse chemical reactions, and specific interactions with biological targets.
Properties
IUPAC Name |
N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]naphthalene-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2/c19-16-10-12(8-9-17(16)22)11-20-21-18(23)15-7-3-5-13-4-1-2-6-14(13)15/h1-11,22H,(H,21,23)/b20-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBDYYDIJHHBRE-RGVLZGJSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NN=CC3=CC(=C(C=C3)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)N/N=C/C3=CC(=C(C=C3)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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